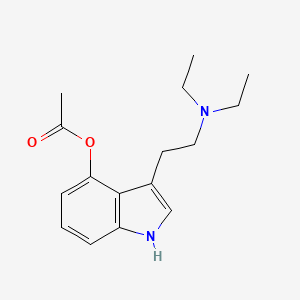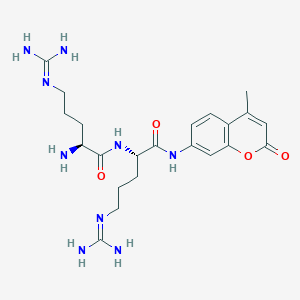
3-(2,5-Dimethoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been achieved through various methods. One approach involves the construction of the ring from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . A series of novel functionalized polysubstituted aminocarbothiol/thiohydantoin-pyrrolidine derivatives were prepared from amino acid esters and aldehyde via cascade aldimine-azomethine ylide-1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of 3-(2,5-Dimethoxyphenyl)pyrrolidine is represented by the InChI code1S/C12H17NO2/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9/h3-4,7,9,13H,5-6,8H2,1-2H3 . The molecular weight of this compound is 207.27 . Chemical Reactions Analysis
Pyrrolidine derivatives, including 3-(2,5-Dimethoxyphenyl)pyrrolidine, have been involved in various chemical reactions. For instance, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis
DMP is a white crystalline solid with a melting point of 84-85°C. It’s slightly soluble in water.Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
The pyrrolidine ring, a core structure in 3-(2,5-Dimethoxyphenyl)pyrrolidine , is widely used in medicinal chemistry for the synthesis of bioactive compounds. Its saturated nature and sp3 hybridization allow for a diverse exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules .
Material Science Applications
In material science, this compound can be utilized to create novel materials with specific optical properties due to its dimethoxyphenyl group. These materials could be applied in the development of organic electronics, such as OLEDs or conductive polymers .
Chemical Synthesis
3-(2,5-Dimethoxyphenyl)pyrrolidine: serves as a versatile intermediate in chemical synthesis. It can be used to construct complex molecules, particularly in the synthesis of natural products and pharmaceuticals where the pyrrolidine ring is a common motif .
Chromatography
Due to its unique structure, this compound may be used as a standard or reference material in chromatographic analysis, helping to identify or quantify substances within a mixture by comparing retention times .
Analytical Chemistry
In analytical chemistry, 3-(2,5-Dimethoxyphenyl)pyrrolidine could be employed in the development of new analytical methods, such as spectroscopy or mass spectrometry, to analyze complex biological samples .
Biological Studies
The compound’s structure allows for interaction with biological molecules, making it a potential candidate for studying protein-ligand interactions or enzyme inhibition, which is crucial in drug discovery processes .
Safety and Toxicology
Mechanistic Studies in Organic Chemistry
3-(2,5-Dimethoxyphenyl)pyrrolidine: may be used to study reaction mechanisms, such as the Cadogan reaction, which involves the transformation of nitropyridines to pyrroles, providing insights into the synthesis of heterocyclic compounds .
Safety And Hazards
The safety data sheet for pyrrolidine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9/h3-4,7,9,13H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXGZDPEXFOZFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647990 |
Source


|
| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)pyrrolidine | |
CAS RN |
938458-95-8 |
Source


|
| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)


